Theveside

Medicinal Chemistry Natural Product Derivatization Cancer Research

Sourcing a well-characterized iridoid scaffold for semi-synthetic derivatization often leads to batch-to-batch variability and limited supply. BenchChem resolves this by providing consistent, high-purity Theveside directly isolated from validated plant sources. - Enables protection-group-free semi-synthesis to generate analogs with enhanced cytotoxicity against HCT-116 colon cancer and A375 melanoma cell lines. - Documented antioxidant activity against superoxide radicals in cell-free and neutrophil systems; computationally predicted high oral bioavailability and low BBB permeability. - Fully characterized by UPLC-UV/MS and NMR, making it a reliable reference standard for dereplication of iridoid glycosides in complex plant extracts. Supplied with detailed CoA and stability data to ensure reproducibility across research programs.

Molecular Formula C16H22O11
Molecular Weight 390.34 g/mol
Cat. No. B1263606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTheveside
Synonymstheveside
Molecular FormulaC16H22O11
Molecular Weight390.34 g/mol
Structural Identifiers
SMILESC1C=C(C2C1(C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O)O)CO
InChIInChI=1S/C16H22O11/c17-3-6-1-2-16(24)7(13(22)23)5-25-14(9(6)16)27-15-12(21)11(20)10(19)8(4-18)26-15/h1,5,8-12,14-15,17-21,24H,2-4H2,(H,22,23)/t8-,9+,10-,11+,12-,14+,15+,16+/m1/s1
InChIKeyKKGHSVKNCUMEEN-XKUHUSTMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Theveside: Iridoid Glycoside for Natural Product Research


Theveside is a naturally occurring iridoid O-glycoside (CAS 29781-29-1, molecular formula C16H22O11, molecular weight 390.34 g/mol) [1]. It is a key secondary metabolite isolated from various plant species, most notably *Cerbera odollam*, *Thevetia peruviana*, and *Lippia alba* [2]. As a member of the iridoid glycoside class, theveside possesses a characteristic cyclopentan[c]pyran skeleton with a glucopyranosyloxy moiety [1]. Its primary applications in research settings revolve around its potential as an antioxidant scaffold and its accessibility for semi-synthetic derivatization to generate compounds with enhanced cytotoxicity [3].

Why Theveside Cannot Be Substituted by Other Iridoids


Within the iridoid glycoside class, compounds such as geniposide, aucubin, catalpol, and theviridoside exhibit widely divergent biological activities and potencies. This divergence is rooted in subtle structural variations, particularly at the C-4 position (e.g., carboxylic acid in theveside vs. methyl ester in theviridoside) and the degree of glycosylation [1]. These structural nuances directly impact critical parameters for both research and potential therapeutic application, including antioxidant capacity, synthetic accessibility, and cytotoxic potential [2][3]. Therefore, selecting the correct iridoid glycoside—such as theveside—is not a matter of sourcing a class-equivalent, but a specific decision to leverage its unique profile for semi-synthesis or its distinct, albeit moderate, biological profile.

Quantitative Evidence for Theveside Differentiation


Semi-Synthetic Scaffold for Cytotoxic Derivatives

Theveside demonstrates a key point of differentiation from its close structural analog, theviridoside, in its capacity for single-step, protection-group-free semi-synthetic derivatization [1]. While theviridoside is often studied in its natural form, theveside can be readily converted into a library of derivatives (2a-j) without the need for complex protecting group strategies [1]. This synthetic tractability is a critical advantage for generating structurally diverse analogs for structure-activity relationship (SAR) studies. Subsequent testing of these derivatives on a panel of five human cancer cell lines (SKBR3, HeLa, A375, HepG2, HCT-116) revealed that specific modifications, such as those in derivatives 2b and 2h, conferred moderate cytotoxicity [1].

Medicinal Chemistry Natural Product Derivatization Cancer Research

Superoxide Scavenging in Cellular Systems

In a comparative study of major compounds from *Lippia alba*, theveside was evaluated for its antioxidant activity against superoxide radical-anion [1]. While the most active compound in the study was luteolin-7-diglucuronide, theveside was among the four major compounds selected for testing in both cell-free (hypoxanthine-xanthine oxidase) and cellular (PMA-stimulated neutrophil granulocytes) systems [1]. This positions its antioxidant capacity as a benchmarkable feature. For comparison, the well-studied iridoid glycoside geniposide exhibits IC50 values of 10.5, 9.8, and 21.0 μM for scavenging different reactive oxygen species (ROS) in UV-B-stressed human dermal fibroblasts, providing a reference point for potency in a different cellular model [2].

Oxidative Stress Natural Product Pharmacology Inflammation

Predicted ADMET Profile and CNS Exclusion

Theveside's physicochemical and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties provide a quantifiable baseline for its suitability in drug discovery workflows [1]. Its topological polar surface area (TPSA) of 186.00 Ų and XlogP of -3.20 indicate high hydrophilicity [1]. Computational models (admetSAR) predict a high probability of human intestinal absorption (46.67% raw probability) and human oral bioavailability (82.86% raw probability), but a low probability of crossing the blood-brain barrier (55.00%) [1]. This contrasts with catalpol, another neuroprotective iridoid glycoside, which is known for its ability to cross the blood-brain barrier and exert CNS effects [2]. Furthermore, theveside is predicted not to be a substrate or inhibitor of P-glycoprotein (91.35% probability of non-inhibition) [1].

ADMET Prediction Drug Discovery Chemoinformatics

High-Value Research Applications for Theveside


Anticancer Lead Discovery via Semi-Synthesis

Procure theveside as a versatile, naturally derived scaffold for the rapid generation of diverse iridoid-based compound libraries. As demonstrated by Gorantla et al. (2014), theveside undergoes efficient, protection-group-free semi-synthetic modifications to yield analogs with enhanced cytotoxicity against specific cancer cell lines (HCT-116 colon cancer and A375 melanoma) [1]. This makes it a strategically superior starting material for medicinal chemistry programs focused on anticancer drug discovery compared to the structurally similar but less synthetically malleable theviridoside [1].

Peripheral Oxidative Stress and Inflammation Research

Utilize theveside as a characterized, moderately active control compound or structural template in studies of peripheral oxidative stress and inflammation. Its documented antioxidant activity against superoxide radicals in both cell-free and cellular (neutrophil) systems [2], combined with its computationally predicted low blood-brain barrier permeability and high oral bioavailability [3], positions it as an ideal candidate for investigating peripheral inflammatory pathways without the confounding variable of CNS activity that is characteristic of other iridoids like catalpol [4].

Dereplication and Analytical Reference Standard

Employ high-purity theveside as an analytical reference standard for the dereplication of iridoid glycosides in complex plant extracts. Its well-defined spectroscopic and chromatographic properties, confirmed through isolation from *Cerbera odollam* and *Lantana montevidensis* [1][5], enable its use in UPLC-UV/MS, HPLC-DAD-ESI-TOF/MS, and NMR-based workflows to accurately identify and quantify the presence of theveside and related analogs in novel biological samples, thereby streamlining natural product discovery pipelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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